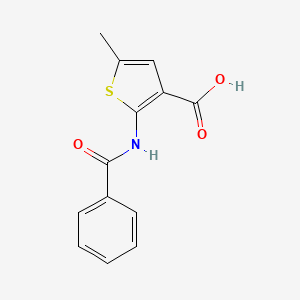

2-Benzamido-5-methylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-8-7-10(13(16)17)12(18-8)14-11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHVPTXVAUKGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzamido 5 Methylthiophene 3 Carboxylic Acid

Established Synthetic Pathways and Precursor Chemistry

Established routes to 2-benzamido-5-methylthiophene-3-carboxylic acid rely on foundational reactions in heterocyclic chemistry to first build the core thiophene (B33073) structure and then append the benzamide (B126) and carboxylic acid moieties. The preparation of a key intermediate, a 2-amino-5-methylthiophene-3-carboxylate ester, is central to this approach.

Thiophene Ring Construction Strategies and Functionalization

The construction of the polysubstituted thiophene ring is most effectively achieved through multicomponent reactions that form the heterocyclic system in a single step from acyclic precursors.

Gewald Aminothiophene Synthesis : The most prominent and widely used method for preparing the 2-aminothiophene core is the Gewald reaction. derpharmachemica.comwikipedia.org This one-pot, multicomponent reaction involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of the precursor to the target molecule, propionaldehyde (B47417) is reacted with a cyanoacetate (B8463686) (such as methyl cyanoacetate) and sulfur. chemicalbook.com The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the cyanoacetate, followed by the addition of sulfur, cyclization, and tautomerization to yield the highly functionalized 2-amino-5-methylthiophene-3-carboxylate ester. wikipedia.org The use of a base, such as morpholine (B109124) or piperidine, is crucial for catalyzing the condensation and cyclization steps. chemicalbook.comthieme-connect.com

Paal-Knorr Thiophene Synthesis : An alternative, though less direct for this specific substitution pattern, is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comorganic-chemistry.orgwikipedia.org This method is a classic route to thiophenes but is more suited for constructing thiophenes without an amino group at the 2-position. organic-chemistry.orgpharmaguideline.com

Fiesselmann Thiophene Synthesis : This method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid esters with α,β-acetylenic esters. derpharmachemica.comwikipedia.org While a powerful tool for certain substitution patterns, it is not the most direct pathway to the 2-amino substituted core required for the target molecule.

Introduction of Benzamide and Carboxylic Acid Functionalities via Amide Coupling

Once the 2-amino-5-methylthiophene-3-carboxylate ester intermediate is secured, the next steps involve converting the amino group to a benzamide and the ester to a carboxylic acid.

Benzoylation of the Amino Group : The introduction of the benzoyl group onto the 2-amino position is typically achieved through a standard acylation reaction, often under Schotten-Baumann conditions. unacademy.comyoutube.com The 2-aminothiophene intermediate is treated with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine. unacademy.comfishersci.co.uk The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion to form the stable amide (benzamide) linkage. fishersci.co.uk

Ester Hydrolysis : The final step is the conversion of the ester group at the 3-position to a carboxylic acid. This is a standard saponification reaction, typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup. nih.gov This hydrolysis cleaves the ester bond to yield the corresponding carboxylate salt, which is then protonated by adding a strong acid (e.g., HCl) to precipitate the final product, this compound.

Preparation of Key Intermediates

The synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate via the Gewald reaction is a well-documented example. chemicalbook.com

Table 1: Representative Gewald Synthesis of a Key Intermediate

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Temperature | Product | Yield |

|---|

This ester can then be hydrolyzed to 2-amino-5-methylthiophene-3-carboxylic acid , which serves as the direct precursor for the final benzoylation step. nih.govechemi.com Alternatively, the benzoylation can be performed on the ester, followed by hydrolysis.

Advanced Synthetic Approaches and Innovations

While the established pathways are reliable, modern synthetic chemistry seeks to improve upon them by incorporating catalytic methods and adhering to the principles of green chemistry to enhance efficiency, reduce waste, and improve safety.

Catalytic Methods in Synthesis

Catalysis offers pathways to construct and functionalize thiophene rings with greater efficiency and selectivity.

Palladium-Catalyzed Reactions : Palladium catalysts are highly effective for C-C and C-H bond functionalization, enabling the construction of complex thiophenes. acs.org For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a route to substituted thiophenes under neutral and mild conditions. acs.orgmdpi.com Furthermore, direct C-H arylation, catalyzed by palladium complexes, allows for the functionalization of pre-existing thiophene rings without the need for pre-functionalized organometallic reagents, representing a more atom-economical approach. organic-chemistry.orgunito.it

Copper-Catalyzed Reactions : Copper-catalyzed methods have also been developed for thiophene synthesis, such as the tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. derpharmachemica.com Copper catalysis can also be employed in cyclization reactions to form halogenated thiophenes, which can serve as versatile intermediates for further functionalization. nih.gov

Table 2: Comparison of Catalytic Approaches in Thiophene Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Palladium-Catalyzed Heterocyclodehydration | PdI₂/KI | Cyclization | Good to high yields, mild conditions, recyclable catalyst potential. acs.orgmdpi.com |

| Palladium-Catalyzed Direct C-H Arylation | Bis(alkoxo)palladium complex | C-H Functionalization | High atom economy, avoids organometallic intermediates, good yields. organic-chemistry.orgunito.it |

Principles of Green Chemistry in Synthetic Design

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.

Alternative Solvents : To reduce the environmental impact of volatile organic compounds (VOCs), syntheses are being developed in greener solvents. Water has been successfully used as a solvent for palladium-catalyzed direct C-H arylation of thiophenes. unito.it Deep eutectic solvents (DES) and ionic liquids also serve as environmentally benign alternatives for certain thiophene syntheses, including the Gewald reaction. rsc.org

Energy Efficiency : Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for reactions like the Gewald synthesis. wikipedia.org This method offers a more energy-efficient alternative to conventional heating.

Atom Economy : Multicomponent reactions, such as the Gewald synthesis, are inherently green as they combine multiple starting materials into a final product in a single step, maximizing atom economy and reducing the number of purification steps and associated waste. organic-chemistry.orgresearchgate.net Using catalytic methods, particularly direct C-H functionalization, further enhances atom economy by avoiding the need for protecting groups and pre-functionalized starting materials. unito.it

Chemo- and Regioselective Synthesis

The synthesis of highly substituted thiophenes, such as this compound, relies on precise control of substituent placement, a challenge addressed by chemo- and regioselective strategies. A prominent method involves the use of directed lithiation and subsequent functionalization. For instance, the synthesis of a related structure, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved through three successive direct lithiation reactions starting from thiophene. researchgate.net This approach highlights how existing functional groups can direct metalation to specific positions on the thiophene ring, allowing for the stepwise and regioselective introduction of various substituents. researchgate.net

In one such sequence, 2-propylthiophene (B74554) was treated with n-butyllithium (n-BuLi) for lithiation, followed by a reaction with phenylisocyanate to form N-phenyl-5-propylthiophene-2-carboxamide. researchgate.net The carboxamide group then directs a subsequent lithiation to an adjacent position on the thiophene ring. researchgate.net This principle of directed metalation is a powerful tool for achieving regioselectivity.

Another relevant strategy is the chemo- and regioselective bromine/lithium exchange reaction. This method has been successfully used to prepare multi-functionalized thiophenes from brominated precursors. mdpi.com For example, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized from 2,3,5-tribromothiophene (B1329576) through three consecutive, selective lithium/bromine exchange reactions at low temperatures (-78 °C), followed by trapping with electrophiles. mdpi.com This demonstrates the ability to differentiate between halogenated positions on the thiophene ring based on their reactivity, enabling the controlled construction of the desired substitution pattern. mdpi.com

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound structure features three key regions for chemical modification: the carboxylic acid, the benzamide group, and the thiophene ring.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile handle for derivatization, most commonly through esterification and amidation reactions to produce a library of analogues. Standard coupling procedures are effective for this purpose. A general method involves activating the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov The activated acid can then be reacted with a wide range of alcohols or amines to yield the corresponding esters or amides. nih.gov

This strategy has been applied to the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, where the carboxylic acid was reacted with various reactants containing hydroxyl or amino groups to create a series of compounds. nih.gov The reaction progress is typically monitored by Thin-Layer Chromatography-Mass Spectrometry (TLC-MS). nih.gov

| Derivative Type | Reagents | General Conditions |

| Esters | Corresponding alcohol, EDCI, DMAP | Dichloromethane (DCM), Room Temperature |

| Amides | Corresponding amine, EDCI, DMAP | Dichloromethane (DCM), Room Temperature |

Functionalization of the Benzamide Group

The benzamide moiety offers another site for modification, allowing for the exploration of structure-activity relationships. The aromatic ring of the benzoyl group can be substituted with various functional groups. Studies on analogous structures, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, have demonstrated that altering the substituents on the benzamide ring significantly impacts biological activity. nih.gov

For example, analogues with methyl or chloro substituents on the benzamide ring were synthesized and evaluated. nih.gov While a para-methyl substituent retained activity, an ortho-methyl group led to a seventy-fold decrease in potency. nih.gov Replacing the substituted benzamide with a simple benzamide or even an acetamide (B32628) group was found to ablate the activity entirely, indicating the importance of the substitution pattern on this part of the scaffold. nih.gov

| Benzamide Modification | Impact on Activity (in analogue series) | Reference |

| para-Methylbenzamide | Activity retained | nih.gov |

| ortho-Methylbenzamide | 70-fold reduced potency | nih.gov |

| Unsubstituted Benzamide | Activity ablated | nih.gov |

| 3-Chlorobenzamide | Activity ablated | nih.gov |

Thiophene Ring Substitution and Reactivity

The thiophene ring itself can be functionalized, although its reactivity is influenced by the existing electron-withdrawing amide and carboxyl groups. Halogenation is a common strategy for introducing synthetic handles for further modification. For example, bromination of 3-methylthiophene-2-carboxylic acid has been used as a key step in the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are also a viable strategy for functionalizing the thiophene ring, provided a suitable halide or triflate is present on the ring. beilstein-journals.org Furthermore, direct C-H activation and functionalization could potentially be employed, though the regioselectivity would be a critical consideration given the existing substitution pattern.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound identifies several key disconnections that inform potential synthetic routes. The most logical disconnections are at the two amide bonds and the bonds connecting the substituents to the thiophene ring.

A primary disconnection is the amide bond between the thiophene core and the benzoyl group. This suggests a synthetic route starting from a 2-amino-5-methylthiophene-3-carboxylic acid derivative, which could then be acylated with benzoyl chloride or a related activated benzoic acid derivative.

Retrosynthetic Disconnection 1: Amide Bond

This disconnection points to an amine precursor (a 2-aminothiophene derivative) and a benzoic acid derivative.

A second strategic approach involves building the thiophene ring itself, a common strategy for polysubstituted thiophenes. The Gewald reaction is a powerful method for this, involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. researchgate.net

Retrosynthetic Disconnection 2: Thiophene Ring Formation (Gewald-type)

This disconnection breaks down the thiophene ring into simpler, acyclic precursors.

This retrosynthetic pathway suggests that the target molecule could be constructed from simpler starting materials through a convergent synthesis, where the substituted thiophene core is formed in a key step. The synthesis of thiophene-2-carboxamide derivatives has been achieved through a one-step condensation method involving N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl compounds, illustrating the principle of constructing the core ring system with pre-installed functionalities. nih.gov

Theoretical and Computational Investigations of 2 Benzamido 5 Methylthiophene 3 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies focus on the electronic properties of a molecule, which are fundamental to understanding its reactivity and spectroscopic behavior. Methods like Density Functional Theory (DFT) are commonly employed to calculate these properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For 2-Benzamido-5-methylthiophene-3-carboxylic acid, this analysis would pinpoint the regions of the molecule most involved in electron donation and acceptance, which is crucial for predicting its interaction with other chemical species.

Illustrative Data Table: Frontier Molecular Orbital Properties

This table shows a hypothetical example of the kind of data that would be generated from an FMO analysis.

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions, while hydrogen atoms, particularly the acidic proton of the carboxylic acid, would appear as blue regions. This provides a clear guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Computational methods can predict spectroscopic data, such as IR, Raman, and NMR spectra. researchgate.net By calculating vibrational frequencies or chemical shifts, these theoretical spectra can be compared with experimental results to confirm the molecular structure and assign specific spectral features. nih.gov For instance, the calculated vibrational frequency for the carbonyl (C=O) stretch in the carboxylic acid and amide groups or the N-H stretch can help in the precise interpretation of an experimental IR spectrum. This synergy between theoretical prediction and experimental data is invaluable for confirming structural assignments and understanding molecular vibrations.

Illustrative Data Table: Predicted Vibrational Frequencies

This table is a hypothetical example of predicted vs. experimental vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3450 | 3465 |

| N-H Stretch (Amide) | 3310 | 3320 |

| C=O Stretch (Carboxylic Acid) | 1715 | 1725 |

| C=O Stretch (Amide) | 1680 | 1688 |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. nih.gov

For this compound, rotation can occur around several single bonds, such as the bond connecting the benzamido group to the thiophene (B33073) ring and the bond connecting the carboxylic acid group. Theoretical calculations can map the potential energy surface as a function of these rotations to identify the lowest-energy (most stable) conformers.

The energy required to rotate from one stable conformation to another is the rotational barrier. researchgate.net For a molecule like 2-methylthiophene, the barrier to the internal rotation of the methyl group has been determined with high precision. mdpi.com A similar analysis for the subject compound would reveal the flexibility of its substituent groups and the likelihood of different conformations coexisting at room temperature.

The surrounding environment, especially the solvent, can significantly influence the conformational stability of a molecule. A polar solvent might stabilize a more polar conformer through dipole-dipole interactions or hydrogen bonding, which might not be the most stable conformer in the gas phase or in a nonpolar solvent.

Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). Such studies would predict how the conformational equilibrium and energy landscape of this compound shift in different solvents, providing a more accurate picture of its behavior in a solution, which is critical for understanding its properties in biological or chemical systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For the synthesis of this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of the reaction, identifying intermediates, and characterizing the transition states that connect them.

Transition State Analysis in Synthetic Transformations

The synthesis of this compound typically involves the formation of an amide bond between 2-amino-5-methylthiophene-3-carboxylic acid and a benzoyl derivative (such as benzoyl chloride) or the cyclization of precursors to form the thiophene ring itself. nih.govnih.gov Transition state (TS) analysis is a cornerstone of computational chemistry for understanding the kinetics and feasibility of such synthetic steps.

A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that the reactants must pass through to become products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Computational methods can locate the geometry of these transient structures and calculate their energies.

For the amide bond formation step, a common mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the benzoylating agent. Transition state analysis would model this process, calculating the activation energy required. This allows for the comparison of different synthetic routes or catalysts. For instance, the reaction could be modeled with and without a base, with the calculations revealing how the base lowers the activation energy by deprotonating the amine or stabilizing the transition state. Similarly, in constructing the thiophene ring via methods like the Gewald reaction, computational analysis can identify the transition states for the key cyclization and aromatization steps, clarifying the reaction pathway and predicting potential side reactions. nih.govdntb.gov.ua

Theoretical Prediction of Reactivity and Selectivity

DFT calculations are employed to determine several key descriptors that govern reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and pinpoint the most likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution indicate the ability to accept electrons and the most probable sites for nucleophilic attack. nih.govbitp.kiev.ua For thiophene derivatives, the HOMO-LUMO energy gap (ΔE) is a measure of chemical reactivity and stability. nih.govdntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bitp.kiev.uaresearchgate.net

Fukui Functions and Dual Descriptors: These concepts provide a more quantitative measure of the local reactivity at each atomic site within the molecule, helping to predict the most favorable position for a reaction to occur.

For this compound, calculations would likely show that the electron-donating methyl group and the sulfur heteroatom activate the thiophene ring, while the carboxylic acid and benzamido groups deactivate it. The interplay of these effects determines the ultimate regioselectivity. Computational analysis of the stability of the Wheland intermediates (the cationic intermediates formed during electrophilic substitution) at different positions can predict the major product with high accuracy. nih.gov

| Descriptor | Typical Value Range for Thiophene Carboxamides | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.0 eV | Higher energy indicates greater electron-donating ability and susceptibility to electrophiles. nih.gov |

| ELUMO | -2.0 to -2.7 eV | Lower energy indicates greater electron-accepting ability and susceptibility to nucleophiles. nih.gov |

| HOMO-LUMO Gap (ΔE) | 3.1 to 3.8 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.govdntb.gov.ua |

| Chemical Hardness (η) | ~1.5 to 1.9 eV | A measure of resistance to deformation of electron distribution; higher values indicate greater stability. nih.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanical calculations provide insight into the static properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvation effects, and intermolecular interactions in a more realistic, condensed-phase environment. For this compound, MD simulations can reveal how the molecule interacts with itself and with solvent molecules, which is governed by a network of non-covalent forces. nih.govacs.org

Hydrogen Bonding Propensities and Networks

This compound possesses multiple sites capable of participating in hydrogen bonds, which are critical in determining its crystal structure, solubility, and interactions with biological macromolecules.

Hydrogen Bond Donors: The molecule has two primary hydrogen bond donors: the hydroxyl proton of the carboxylic acid group (-COOH) and the amine proton of the benzamido linker (-NH-).

Hydrogen Bond Acceptors: The potential acceptors are the carbonyl oxygen of the carboxylic acid, the carbonyl oxygen of the amide group, and to a lesser extent, the nitrogen atom of the amide and the sulfur atom of the thiophene ring.

| Site Type | Functional Group | Potential Role |

|---|---|---|

| Donor | Carboxylic Acid (-OH ) | Forms strong intermolecular dimers or bonds with acceptors. |

| Donor | Amide (-NH -) | Participates in intermolecular chains/networks. |

| Acceptor | Carboxylic Carbonyl (-C=O ) | Accepts H-bonds from acid or amide groups. |

| Acceptor | Amide Carbonyl (-C=O ) | Accepts H-bonds from acid or amide groups; potential for intramolecular H-bond. |

Pi-Stacking and Aromatic Interactions

The presence of two aromatic systems—the thiophene ring and the benzene (B151609) ring—enables significant π-π stacking interactions. nih.gov These non-covalent interactions are crucial for the molecule's solid-state packing and its ability to bind to aromatic regions of larger molecules. libretexts.org Pi-stacking can occur in several geometries:

Sandwich: Face-to-face stacking, which is often electrostatically repulsive unless one ring is electron-rich and the other is electron-poor. wikipedia.org

Parallel-Displaced: The rings are parallel but offset, which is generally more favorable.

T-shaped (or Edge-to-Face): The edge of one ring (positive potential on hydrogens) points towards the face of the other (negative potential of the π-cloud). ucla.edu

Computational studies on related systems show that the electron distribution of each ring dictates the preferred geometry. researchgate.net The thiophene ring is electron-rich due to the sulfur heteroatom, while the benzamido ring's electron density is modulated by the amide and carbonyl groups. Molecular simulations can quantify the strength of these interactions and predict the most stable supramolecular assemblies.

Other Non-Covalent Interactions

Beyond hydrogen bonding and π-stacking, a variety of other weaker, non-covalent interactions contribute to the molecule's structure and behavior. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these subtle forces. bitp.kiev.uauit.no

C-H···π and C-H···O Interactions: The aromatic C-H bonds of the benzene and thiophene rings can act as weak hydrogen bond donors, interacting with the π-electron cloud of an adjacent ring or with a carbonyl oxygen atom.

Chalcogen Bonding: The sulfur atom in the thiophene ring has regions of positive electrostatic potential (σ-holes) on its surface, allowing it to act as a Lewis acid and form attractive interactions with nucleophiles like oxygen or nitrogen atoms. This type of interaction is increasingly recognized as an important force in crystal engineering and molecular recognition involving thiophene derivatives. rsc.org

| Interaction Type | Involving Groups | Significance |

|---|---|---|

| Hydrogen Bonding | -COOH, -CONH- | Primary determinant of crystal packing and solubility. |

| π-π Stacking | Thiophene and Benzene rings | Stabilizes supramolecular structures and binding to aromatic targets. |

| Chalcogen Bonding | Thiophene Sulfur and O/N atoms | Directional interaction influencing crystal engineering. rsc.org |

| Van der Waals | Entire molecule | Contributes to overall cohesion and packing efficiency. |

Role of 2 Benzamido 5 Methylthiophene 3 Carboxylic Acid As a Molecular Building Block

Application in Coordination Chemistry and Metal Complex Formation

The design of novel coordination complexes and metal-organic frameworks (MOFs) is a cornerstone of modern materials science. The structural features of 2-Benzamido-5-methylthiophene-3-carboxylic acid make it a compelling ligand for the construction of such materials.

As a ligand, this compound offers multiple potential coordination sites for metal centers. The primary binding site is the carboxylate group, which can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility in binding modes is crucial for the construction of coordination polymers with diverse dimensionalities (1D, 2D, or 3D).

The benzamido group, while less likely to directly coordinate to hard metal centers, possesses a carbonyl oxygen that could potentially interact with softer metals. Furthermore, the nitrogen atom of the amide could participate in coordination, particularly after deprotonation. The thiophene (B33073) sulfur atom also presents a potential, albeit weaker, coordination site. The interplay of these potential binding sites allows for the design of complexes with specific geometries and electronic properties.

Table 1: Potential Coordination Modes of this compound

| Functional Group | Potential Binding Mode |

|---|---|

| Carboxylic Acid | Monodentate, Bidentate Chelate, Bidentate Bridge |

| Benzamido Oxygen | Monodentate |

| Benzamido Nitrogen | Monodentate (upon deprotonation) |

The ability of this compound to act as a linker between metal centers is fundamental to its potential application in the synthesis of MOFs and coordination polymers. The rigidity of the thiophene and benzene (B151609) rings provides a well-defined spatial orientation for the coordinating carboxylate group, which is a desirable characteristic for the predictable assembly of crystalline frameworks.

The length and disposition of this ligand are suitable for the creation of porous materials. The pores within these frameworks could be tailored for applications in gas storage, separation, and catalysis. The benzamido group, projecting into the pores, could introduce specific functionalities, influencing the selective adsorption of guest molecules. While specific MOFs based on this ligand are yet to be reported in the literature, the principles of reticular chemistry suggest that a wide variety of network topologies could be accessible by combining this linker with different metal nodes.

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined assemblies. This compound is exceptionally well-equipped with functional groups that can participate in these directional interactions.

The combination of a carboxylic acid and a secondary amide group within the same molecule provides a powerful toolkit for the design of intricate supramolecular architectures. These functional groups are well-known to form robust and directional hydrogen bonds. This can lead to the formation of various self-assembled structures, such as dimers, tapes, sheets, and more complex three-dimensional networks in the solid state. The planarity of the thiophene and benzoyl moieties further encourages ordered packing in the crystalline phase.

The primary intermolecular interactions that can be exploited for the self-assembly of this compound are hydrogen bonding and aromatic (π-π) stacking. The carboxylic acid can form strong O-H···O hydrogen bonds, often leading to the formation of cyclic dimers. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling the formation of catemeric chains or sheets through N-H···O hydrogen bonds.

Table 2: Key Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups |

|---|---|

| Hydrogen Bonding | Carboxylic acid (O-H···O) |

| Amide (N-H···O) | |

| Aromatic Interactions | Phenyl-Phenyl (π-π stacking) |

| Thiophene-Thiophene (π-π stacking) |

Contribution to the Synthesis of Complex Organic Architectures

Beyond its role in coordination and supramolecular chemistry, this compound can serve as a valuable building block in organic synthesis. The thiophene core is a common motif in many pharmaceuticals and organic electronic materials.

The functional groups on the molecule offer handles for further chemical transformations. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules. The benzamido group can be hydrolyzed to reveal a primary amine, which can then be used in a range of subsequent reactions. The thiophene ring itself can undergo electrophilic substitution reactions, providing a means to introduce additional functionality onto the heterocyclic core. This versatility makes this compound a strategic starting material for the synthesis of new bioactive compounds and functional organic materials.

As a Core Scaffold for Heterocyclic Compound Synthesis

Derivatives of 2-(acylamino)thiophene-3-carboxylic acid are well-established as key intermediates in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.govresearchgate.net These bicyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis typically proceeds through an intramolecular cyclization to form a 4H-thieno[2,3-d] acs.orgnih.govoxazin-4-one intermediate. This reactive species can then be treated with various nucleophiles, such as amines or hydrazines, to construct the pyrimidine ring, yielding a diverse array of substituted thieno[2,3-d]pyrimidin-4-ones. nih.govresearchgate.net

The general synthetic utility is highlighted by the following reaction pathway:

Cyclization: this compound, upon treatment with a dehydrating agent like acetic anhydride, undergoes cyclization to form the corresponding 2-phenyl-5-methyl-4H-thieno[2,3-d] acs.orgnih.govoxazin-4-one.

Ring Opening and Recyclization: This oxazinone intermediate readily reacts with nucleophiles. For example, reaction with an amine (R-NH₂) opens the oxazinone ring, followed by recyclization to form a stable N-substituted thieno[2,3-d]pyrimidin-4-one.

Modern synthetic methods, such as microwave-assisted synthesis, have been shown to significantly improve the efficiency of these transformations, reducing reaction times and often increasing yields. nih.govresearchgate.net The versatility of this approach allows for the introduction of a wide variety of substituents onto the pyrimidine ring, making the this compound scaffold a valuable starting point for creating libraries of complex heterocyclic compounds for biological screening. keyorganics.net

Table 1: Heterocyclic Systems Derived from 2-(Acylamino)thiophene Scaffolds

| Precursor Scaffold | Key Intermediate | Final Heterocyclic System | Potential Applications |

|---|---|---|---|

| 2-Acylamino-thiophene-3-carboxylic acid | 4H-Thieno[2,3-d] acs.orgnih.govoxazin-4-one | Thieno[2,3-d]pyrimidin-4-one | Medicinal Chemistry, Kinase Inhibitors |

Incorporation into Macrocyclic and Polymeric Structures

While specific examples detailing the incorporation of this compound into macrocycles and polymers are not extensively documented, its structure contains the necessary functionalities for such applications. Thiophene-based macrocycles and polymers are of great interest for their applications in organic electronics, sensing, and host-guest chemistry. acs.orgnih.govnih.gov

The presence of both a carboxylic acid and an N-H group in the benzamido moiety allows this molecule to be used as a monomer in step-growth polymerization. For instance, it could be incorporated into:

Polyamides: The carboxylic acid can be activated and reacted with a diamine, or the molecule itself could be reacted with a diacyl chloride, to form a polyamide chain. The rigid thiophene and benzamide (B126) units would be expected to impart significant thermal stability and specific conformational preferences to the resulting polymer.

Polyesters: Esterification of the carboxylic acid with a diol would lead to the formation of polyesters.

Macrocycles: Through high-dilution condensation reactions, the molecule could be reacted with bifunctional linkers to form macrocyclic structures. nih.gov Macrolactamization, a common strategy for forming cyclic peptides, could also be envisioned by linking the carboxylic acid to an amine within the same or a different monomer unit. researchgate.net

The benzamido group can influence the properties of the resulting macromolecule through hydrogen bonding, potentially leading to ordered secondary structures and affecting solubility and solid-state packing.

Potential in Advanced Materials Science Research

The electronic properties inherent to the thiophene ring make its derivatives prime candidates for the development of advanced materials. researchgate.netcmu.edu this compound serves as a modifiable precursor that combines the semiconducting potential of the thiophene core with functional groups that enable fine-tuning of material properties.

Role in Organic Electronic Materials Precursor Development

Thiophene-based polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are among the most successful materials in organic electronics. acs.orgnih.gov The development of new monomers for creating functional and processable semiconducting polymers is a continuous area of research. Introducing functional groups like carboxylic acids onto the thiophene backbone is a known strategy to enhance properties such as adhesion to substrates (like indium tin oxide, ITO), solubility, and to provide a site for post-polymerization modification. acs.orgnih.gov

This compound could serve as a precursor for organic electronic materials in several ways:

Monomer Synthesis: The thiophene ring can be further functionalized, for example, by introducing polymerizable groups via cross-coupling reactions, to create a monomer for the synthesis of conjugated polymers.

Property Modification: The benzamido group, with its aromatic ring, can influence the π-π stacking interactions between polymer chains, which is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs).

Interface Engineering: The carboxylic acid group can be used to anchor the material to metal oxide surfaces, improving the interface in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Table 2: Potential Roles of Functional Groups in Organic Electronic Materials

| Functional Group | Potential Role | Desired Outcome |

|---|---|---|

| Thiophene Ring | Core of the π-conjugated system | Charge transport (semiconductivity) |

| Carboxylic Acid (-COOH) | Surface anchoring, solubility enhancement | Improved device interfaces, solution processability |

Functional Materials Development and Design

The design of functional materials often relies on building blocks that offer a combination of a robust core structure and versatile handles for modification. This compound fits this description perfectly. The carboxylic acid is a versatile functional group that can be converted into esters, amides, or used for coordination to metal centers. nih.gov

This versatility opens up possibilities for its use in:

Porous Materials: Thiophene derivatives have been used as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. mdpi.com The defined geometry and reactive sites of this molecule make it a candidate for designing new COF structures.

Sensors: The thiophene core's electronic properties can be sensitive to its environment. By attaching specific recognition units via the carboxylic acid or benzamido groups, materials could be designed for the selective sensing of ions or small molecules.

Self-Assembling Systems: The benzamido group provides a strong hydrogen-bonding motif (donor and acceptor). This can be exploited to direct the self-assembly of molecules in solution or on surfaces to create well-ordered nanostructures, which is a key principle in bottom-up materials design.

Advanced Analytical Methodologies for Research on 2 Benzamido 5 Methylthiophene 3 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic techniques are indispensable tools for probing the molecular structure and bonding of 2-Benzamido-5-methylthiophene-3-carboxylic acid and its analogs. Advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, offer deep insights into the structural dynamics and the nature of chemical bonds within these molecules.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of organic molecules in solution. For this compound, 1H and 13C NMR spectroscopy provide foundational information about the chemical environment of each proton and carbon atom.

In a typical 1H NMR spectrum of a 2-benzamido-thiophene derivative, the aromatic protons of the benzoyl group and the thiophene (B33073) ring would appear in distinct regions. The protons of the phenyl ring are typically observed in the range of δ 7.4–8.0 ppm. The single proton on the thiophene ring would likely appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent substituents. The methyl group protons at the 5-position of the thiophene ring would present as a singlet further upfield, generally around δ 2.4 ppm. The amide (N-H) proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the downfield region. Similarly, the carboxylic acid proton gives a characteristic broad singlet at a very downfield chemical shift, often above δ 10 ppm.

The 13C NMR spectrum provides complementary information. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield shifts, typically in the range of δ 160–175 ppm. The aromatic and thiophene ring carbons would appear between δ 120–140 ppm, with the carbon attached to the sulfur atom showing a characteristic shift. The methyl carbon would be observed at a much higher field, typically around δ 15–25 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the structural assignment and providing insights into the spatial relationships between different parts of the molecule.

Table 1: Representative 1H and 13C NMR Chemical Shifts (ppm) for a 2-Benzamido-thiophene Derivative

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Amide N-H | Variable (broad) | - |

| Carboxylic Acid O-H | >10 (broad) | - |

| Aromatic C-H | 7.4 - 8.0 | 127 - 135 |

| Thiophene C-H | ~7.0 | ~125 |

| Thiophene C-CH3 | - | ~140 |

| Thiophene C-COOH | - | ~130 |

| Thiophene C-NHCO | - | ~150 |

| Thiophene C-S | - | ~128 |

| Methyl C-H | ~2.4 | ~20 |

| Amide C=O | - | ~165 |

| Carboxylic Acid C=O | - | ~170 |

Note: These are approximate values and can vary based on the specific derivative and solvent used.

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can confirm the presence of key structural motifs and offer insights into intermolecular interactions like hydrogen bonding. researchgate.netrsc.orglibretexts.orgmiamioh.edu

The FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would typically appear around 1700-1725 cm⁻¹. The amide N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹, while the amide C=O (Amide I) band would be observed around 1650-1680 cm⁻¹. The C-N stretching and N-H bending (Amide II) bands are typically found in the 1500-1600 cm⁻¹ region. Vibrations associated with the thiophene and benzene (B151609) rings, including C=C and C-H stretching and bending, would appear in their characteristic regions. For instance, C-S stretching modes in thiophenes are typically observed between 600 and 800 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-S bond of the thiophene ring are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| C=O stretch | 1700 - 1725 | |

| Amide | N-H stretch | 3200 - 3400 |

| C=O stretch (Amide I) | 1650 - 1680 | |

| N-H bend / C-N stretch (Amide II) | 1500 - 1600 | |

| Aromatic/Thiophene | C-H stretch | 3000 - 3100 |

| C=C stretch | 1400 - 1600 | |

| Thiophene | C-S stretch | 600 - 800 |

| Methyl | C-H stretch | 2850 - 2960 |

Crystallographic Studies for Solid-State Structure Elucidation of Intermolecular Interactions

In the solid state, it is expected that the carboxylic acid groups of adjacent molecules would form hydrogen-bonded dimers. The amide groups can also participate in hydrogen bonding, either with other amide groups or with the carboxylic acid moieties, leading to the formation of extended supramolecular networks. The planar aromatic rings of the benzamido group and the thiophene ring can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of the crystal structure of a closely related compound, a 2-amino-5-benzamido thiophene derivative, confirms the presence of both intramolecular and intermolecular hydrogen bonds. In that structure, intramolecular N—H⋯O hydrogen bonds are observed, and centrosymmetrically related molecules are linked by pairs of N—H⋯O hydrogen bonds to form dimers. The thiophene ring is twisted with respect to the aromatic ring of the benzamido group.

Chromatographic and Mass Spectrometric Techniques for Reaction Monitoring and Purity Analysis

Chromatographic and mass spectrometric techniques are essential for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. For the analysis of this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase typically consists of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the aromatic rings in the molecule absorb UV light.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying compounds in a mixture. In the mass spectrum of this compound, the molecular ion peak ([M]+ or [M-H]⁻) would confirm the molecular weight. The fragmentation pattern can provide structural information. Common fragmentation pathways for such a molecule could include the loss of the carboxylic acid group (as CO2 and H2O), cleavage of the amide bond, and fragmentation of the thiophene ring. For instance, a characteristic fragmentation of benzamides is the loss of the amino group to form a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). researchgate.net

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Application in Research |

| 1H & 13C NMR | Chemical environment of H and C atoms, connectivity | Structural elucidation and confirmation |

| 2D NMR (COSY, HSQC, HMBC) | Spatial relationships between atoms | Detailed structural assignment |

| FTIR/Raman Spectroscopy | Presence of functional groups, bonding information | Confirmation of structure, study of hydrogen bonding |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Solid-state conformation, crystal packing analysis |

| HPLC | Separation and quantification of components | Reaction monitoring, purity assessment |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Molecular weight determination, structural information |

| LC-MS | Separation and identification of components | Analysis of complex mixtures, impurity profiling |

Future Directions and Perspectives in Research on 2 Benzamido 5 Methylthiophene 3 Carboxylic Acid

Emerging Synthetic Paradigms for Thiophene (B33073) Derivatives

The synthesis of the thiophene core has moved beyond classical condensation reactions like the Paal-Knorr or Gewald syntheses. nih.govbohrium.com Modern organic synthesis is increasingly focused on efficiency, atom economy, and the ability to construct complex molecular architectures with high precision. Future syntheses of 2-Benzamido-5-methylthiophene-3-carboxylic acid and its analogs are likely to be dominated by several emerging paradigms.

Metal-Catalyzed Heterocyclization and Cross-Coupling: Transition-metal catalysis, particularly with palladium, copper, and rhodium, has become a cornerstone for the regioselective and atom-economical synthesis of substituted heterocycles. nih.gov Methods like the metal-catalyzed heterocyclization of functionalized alkynes offer a direct and efficient route to the thiophene ring. chemimpex.comnih.gov Furthermore, C-H activation and functionalization represent a powerful strategy for modifying the thiophene core without the need for pre-functionalized starting materials. pharmaguideline.com Palladium-catalyzed direct arylation, for instance, allows for the introduction of aryl groups at specific positions on the thiophene ring, a technique that could be adapted to build upon the this compound scaffold. wikipedia.org

Photocatalysis and Flow Chemistry: Visible-light photocatalysis is emerging as a green and powerful tool in organic synthesis. This approach can facilitate novel bond formations and cyclization reactions under mild conditions. acs.org Thiophene-embedded conjugated microporous polymers have already been employed as heterogeneous photocatalysts, demonstrating the synergy between thiophene chemistry and photocatalysis. acs.orgnih.gov The integration of these methods into continuous flow chemistry setups can further enhance reaction efficiency, safety, and scalability, offering a clear path toward the sustainable production of complex thiophene derivatives.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity and diversity from simple building blocks. nih.govresearchgate.net Developing novel MCRs that yield polysubstituted thiophenes, such as the 2-amido-3-carboxy scaffold, would be a significant advancement, streamlining access to libraries of related compounds for screening and application.

| Synthetic Paradigm | Key Advantages | Potential Application for Thiophene Synthesis |

| Metal-Catalyzed C-H Activation | High atom economy, avoids pre-functionalization. | Direct arylation or alkylation of the thiophene core. |

| Photocatalysis | Mild reaction conditions, green chemistry. | Novel cyclization and functionalization pathways. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Industrial-scale production of thiophene derivatives. |

| Multicomponent Reactions | High efficiency, rapid generation of complexity. | One-pot synthesis of highly substituted thiophenes. |

Advanced Computational and Data-Driven Approaches in Chemical Discovery

The synergy between experimental chemistry and computational modeling is accelerating the pace of discovery. For a molecule like this compound, computational and data-driven methods offer powerful tools to predict properties, guide experimental design, and uncover new applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are instrumental in understanding the electronic structure, reactivity, and physicochemical properties of thiophene derivatives. chemimpex.compharmaguideline.comrsc.org Such calculations can predict sites of electrophilic or nucleophilic attack, determine the stability of intermediates, and elucidate reaction mechanisms. pharmaguideline.comresearchgate.net For the target molecule, DFT could be used to explore the influence of the benzamido and carboxylic acid groups on the aromaticity and reactivity of the thiophene ring, providing a theoretical foundation for developing new functionalization strategies. enamine.net

In Silico Screening and Molecular Docking: Computational screening of virtual compound libraries is a key strategy in modern chemical discovery. researchgate.net By creating a virtual library of derivatives based on the this compound scaffold, researchers can perform in silico screening to predict their properties and potential activities. nih.govwikipedia.org Molecular docking simulations can then be used to predict how these molecules might interact with specific biological targets, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net

Machine Learning and AI-Driven Discovery: The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. scbt.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can learn the complex relationships between a molecule's structure and its function. enamine.netnih.gov By training ML models on existing data sets of thiophene compounds, it is possible to predict the properties of novel, unsynthesized derivatives of this compound. nih.gov These data-driven approaches can significantly reduce the time and resources required for discovery by focusing laboratory efforts on the most promising candidates. nih.govrsc.org

| Computational Approach | Application in Thiophene Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of reaction sites and mechanisms. |

| Molecular Docking | Simulate binding to biological targets. | Prioritization of compounds for synthesis. |

| Machine Learning (QSAR) | Predict activity from chemical structure. | High-throughput virtual screening. |

Integration into Interdisciplinary Research Areas Beyond Prohibited Categories

The unique electronic and structural properties of the thiophene ring make it a valuable component in a wide range of materials and technologies. Future research on this compound will likely see its integration into several key interdisciplinary fields.

Organic Electronics and Materials Science: Polythiophenes and their derivatives are renowned for their semiconducting properties and are fundamental components in organic electronics. wikipedia.orgprinceton.edu They are used in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nih.govresearchgate.netwikipedia.org The this compound scaffold could serve as a monomer for new functional polymers. The benzamido group could influence intermolecular packing through hydrogen bonding, while the carboxylic acid provides a handle for tuning solubility or attaching the polymer to surfaces. These structural features could be exploited to create materials with tailored electronic properties for next-generation devices. nih.gov

Sensor Technology: Thiophene-based molecules have been successfully designed as chemosensors for the detection of various analytes, including metal ions and anions. bohrium.comchemimpex.comresearchgate.net The sensing mechanism often relies on a change in the molecule's photophysical properties (color or fluorescence) upon binding to the target analyte. pharmaguideline.com The functional groups on this compound (the amide and carboxylic acid) provide ideal coordination sites for metal ions. Future work could focus on developing this molecule into a selective and sensitive sensor for environmental monitoring or industrial process control.

Catalysis: Thiophene derivatives can act as ligands in coordination chemistry, binding to metal centers and influencing the activity and selectivity of catalysts. google.com The sulfur atom of the thiophene ring, along with the oxygen and nitrogen atoms of the benzamido and carboxylic acid groups, offers multiple potential coordination sites. This could allow the molecule to act as a multidentate ligand for transition metal catalysts. Research in this area could explore the synthesis of novel metal complexes and their application in catalytic processes such as cross-coupling reactions or asymmetric synthesis.

Unexplored Reactivity and Functionalization Pathways of the Thiophene Core

While the functional groups on this compound provide clear handles for modification, the inherent reactivity of the substituted thiophene core itself offers further opportunities for exploration. The existing substituents electronically influence the ring, creating a unique reactivity profile that is yet to be fully mapped.

Selective C-H Functionalization: The thiophene ring has one remaining C-H bond at the C4 position. This position is electronically distinct due to the influence of the adjacent electron-withdrawing carboxylic acid and electron-donating amido group. Developing methods for the selective C-H functionalization at this C4 position would provide a powerful tool for creating fully substituted, highly functionalized thiophenes. bohrium.comresearchgate.net Strategies employing directing groups, potentially leveraging the existing amide or carboxylate, could enable precise installation of new substituents. researchgate.net

Transformations of the Core Functional Groups: The interplay between the adjacent amido and carboxylic acid groups could lead to novel intramolecular reactions. For example, under specific conditions, these groups might participate in cyclization reactions to form fused heterocyclic systems, such as thieno-oxazinones or thieno-pyrimidinones. Exploration of various dehydrating or coupling agents could uncover these latent reaction pathways. Furthermore, decarboxylation of the C3-carboxylic acid, potentially via metal-catalyzed decarboxylative coupling, could provide a route to 2-benzamido-5-methylthiophene, opening up access to a different class of derivatives. wikipedia.orgrsc.org

Ring-Opening and Dearomatization Reactions: More drastic transformations of the thiophene core remain a fascinating and less-explored area. Transition metal-mediated ring-opening reactions could convert the thiophene scaffold into acyclic sulfur-containing building blocks with unique stereochemistry and functionality. nih.govresearchgate.net Additionally, catalytic asymmetric dearomatization reactions could transform the planar, aromatic thiophene ring into chiral, three-dimensional structures. nih.gov Applying these advanced strategies to a highly substituted thiophene like this compound could yield novel molecular scaffolds with significant structural complexity.

| Pathway | Description | Potential Outcome |

| C4 C-H Functionalization | Direct introduction of a substituent at the last available ring position. | Access to fully substituted thiophene derivatives. |

| Intramolecular Cyclization | Reaction between the C2-amido and C3-carboxy groups. | Formation of novel fused thieno-heterocyclic systems. |

| Decarboxylative Coupling | Removal of the CO₂ group and formation of a new C-C bond. | Synthesis of 2,5-disubstituted thiophene derivatives. |

| Catalytic Dearomatization | Loss of aromaticity to form a 3D structure. | Generation of chiral, non-aromatic thiophene-based molecules. |

Development of Novel Methodologies for its Application as a Versatile Chemical Synthon

A synthon is a molecular fragment designed to be incorporated into a larger molecule through reliable and predictable reactions. This compound is well-suited to be developed as a versatile synthon or building block for the construction of more complex chemical entities. enamine.net

Leveraging Orthogonal Functional Groups: The carboxylic acid and the N-H of the benzamide (B126) group offer two distinct reaction sites. The carboxylic acid can be readily converted into esters, amides, or acid chlorides. chemimpex.com The benzamide N-H can potentially be deprotonated and alkylated. Developing orthogonal protection and activation strategies would allow for the selective modification of one group while leaving the other intact. This would enable the stepwise and controlled construction of complex molecules, such as polymers or macrocycles, using the thiophene unit as a rigid, well-defined linker.

Application in Multicomponent and Domino Reactions: As a pre-functionalized building block, this compound could be a key component in novel multicomponent reactions. nih.govnih.gov For instance, the carboxylic acid could participate in Ugi or Passerini-type reactions, allowing for the rapid assembly of complex, peptide-like structures incorporating the thiophene core. Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, could also be designed to leverage the inherent reactivity of the molecule.

Decarboxylative Couplings as a Modern Synthetic Tool: The field of decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling methods that rely on organometallic reagents. wikipedia.org Here, the carboxylic acid itself serves as a latent carbanion equivalent, which can be coupled with aryl or vinyl halides upon extrusion of CO₂. wikipedia.orgacs.org Developing robust protocols for the decarboxylative coupling of this compound would provide a novel and sustainable method for forming a C-C bond at the C3 position of the thiophene ring, creating a new avenue for molecular diversification. wikipedia.orgprinceton.edu

Q & A

Basic: What are the recommended synthetic routes for 2-benzamido-5-methylthiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene core. A common approach includes:

- Step 1: Acylation of 5-methylthiophene-3-carboxylic acid using benzoyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce the benzamido group .

- Step 2: Purification via recrystallization or column chromatography. Reaction optimization requires precise temperature control (e.g., 0–5°C for acylation to minimize side products) and solvent selection (e.g., dichloromethane for solubility). Catalysts like DMAP may enhance acylation efficiency .

Critical Parameters: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic properties:

- Fukui Indices: Identify electrophilic/nucleophilic sites on the thiophene ring and benzamido group.

- Transition State Analysis: Simulate activation barriers for substitutions at the 5-methyl or 3-carboxylic acid positions .

Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with amines or halides) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

Answer:

- NMR (¹H/¹³C):

- IR: Strong bands at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (HRMS): Exact mass calculation for C₁₃H₁₁NO₃S: [M+H]+ = 262.0538 .

Advanced: How do steric and electronic effects of the 5-methyl group influence the compound’s biological activity?

Answer:

The 5-methyl group:

- Steric Effects: May hinder interactions with enzyme active sites (e.g., cyclooxygenase-2), reducing binding affinity.

- Electronic Effects: Electron-donating methyl group increases thiophene ring electron density, potentially enhancing interactions with electrophilic targets.

Methodology: - Molecular Docking: Use AutoDock Vina to model interactions with proteins (PDB: 5KIR for COX-2).

- SAR Studies: Synthesize analogs (e.g., 5-ethyl or 5-H derivatives) and compare IC₅₀ values in enzyme inhibition assays .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use a fume hood due to potential dust inhalation risks.

- Storage: Keep in a cool (<25°C), dry place, away from oxidizing agents .

First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

- Root Cause Analysis:

- Purity of Reagents: Trace moisture in benzoyl chloride can reduce acylation efficiency.

- Reaction Scale: Microscale reactions (<1 mmol) often report lower yields due to handling losses.

Resolution: - Control Experiments: Replicate conditions from conflicting studies while monitoring intermediates via LC-MS.

- DoE (Design of Experiments): Vary temperature, solvent, and catalyst loading to identify optimal parameters .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) at 60°C, cooling to 4°C for crystal formation.

- Column Chromatography: Silica gel with ethyl acetate:hexane (3:7) as eluent. Monitor fractions by UV (254 nm) .

Purity Check: ≥98% purity via HPLC (retention time ~8.2 min under acetonitrile/water gradient) .

Advanced: How can the carboxylic acid moiety be selectively functionalized for prodrug development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.